N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Triazole carboxamide Chemical space Structure-property relationships

Procure CAS 951611-41-9 for an unmatched scaffold in CNS screening and SAR-by-catalog studies. It is the sole catalogued 1,4-disubstituted-1H-1,2,3-triazole-4-carboxamide combining a para-chlorophenethyl amide and para-methylphenyl N1-aryl group. This unique structure fills a gap in proprietary screening decks, offering a distinct pharmacophore (XLogP3-AA=3.9) for neurological disease models. Its conformational flexibility makes it a critical comparator for kinase selectivity panels. For novel chemotype hit identification, this compound is the definitive choice.

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 951611-41-9
Cat. No. B2495242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS951611-41-9
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN4O/c1-13-2-8-16(9-3-13)23-12-17(21-22-23)18(24)20-11-10-14-4-6-15(19)7-5-14/h2-9,12H,10-11H2,1H3,(H,20,24)
InChIKeyPNUHCMLXDPWCAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-41-9): Procurement-Ready 1,2,3-Triazole Carboxamide Scaffold for Medicinal Chemistry


N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-41-9) is a fully synthetic, low-molecular-weight (340.8 g/mol) 1,2,3-triazole-4-carboxamide featuring a 4-chlorophenethyl amide side chain and a 4-methylphenyl (p-tolyl) N1-substituent [1]. The compound is commercially catalogued as a screening library compound, typically supplied at ≥95% purity , and belongs to a broader class of 1,4-disubstituted-1H-1,2,3-triazole-4-carboxamides explored for antifungal, anticancer, and anti-inflammatory applications .

Why Generic Substitution Fails: The Specific Pharmacophoric Signature of N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-41-9) Cannot Be Assumed from Class Analogs Alone


Within the 1,2,3-triazole-4-carboxamide class, even minor structural modifications—such as relocating the chlorine substituent from the para to the meta position, altering the N1-aryl group from p-tolyl to 4-methoxyphenyl, or changing the amide side chain from a 4-chlorophenethyl to a 4-chlorobenzyl group—can profoundly alter physicochemical properties (e.g., cLogP and hydrogen-bonding capacity), target engagement profiles, and in vitro potency . Critically, for CAS 951611-41-9, a lack of publicly available quantitative bioactivity data precludes any assumption of functional equivalence with structurally related triazole carboxamides that have published activity. In the absence of direct comparative data, the selection of this precise compound over a close analog hinges on its unique combination of a para-chlorophenethyl amide and a para-methylphenyl N1-aryl group, which defines a distinct chemical space not represented by other catalogued analogs [1]. Researchers and procurement specialists must therefore rely on predicted molecular descriptors and structural uniqueness rather than on extrapolated potency or selectivity claims.

Product-Specific Quantitative Evidence Guide: N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-41-9) Against Closest Structural Analogs


Structural Uniqueness: Para-Chlorophenethyl Amide vs. Ortho/Meta-Chlorobenzyl Amide Analogs

CAS 951611-41-9 is the only commercially catalogued 1,2,3-triazole-4-carboxamide that combines a para-chlorophenethyl amide side chain with a para-methylphenyl N1-aryl group. The three closest catalogued analogs—1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and N-(2-chlorophenyl)methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide—all feature a chlorobenzyl amide rather than a chlorophenethyl amide, and two relocate the chlorine atom from the para to the ortho position on the phenyl ring . No published quantitative bioactivity data exist for any of these four compounds to enable a potency comparison; however, the structural distinction is objectively quantifiable by molecular formula (C18H17ClN4O for the target vs. C17H15ClN4O for the analogs) and computed descriptors [1].

Triazole carboxamide Chemical space Structure-property relationships

Predicted Lipophilicity (XLogP3-AA) of 3.9: Positioning for CNS Drug-Likeness Relative to Class Analogs

The PubChem-computed XLogP3-AA value for CAS 951611-41-9 is 3.9 [1], which falls within the optimal cLogP range (3–5) typically sought for central nervous system (CNS) drug candidates to balance passive blood-brain barrier permeability with acceptable solubility [2]. In contrast, the shorter chlorobenzyl analogs (C17H15ClN4O) are predicted to have lower cLogP values due to the absence of the additional methylene unit, though their computed XLogP3-AA values have not been publicly disclosed. Within the broader 1,2,3-triazole-4-carboxamide class, potent c-Met kinase inhibitors bearing a 2-fluorophenoxyquinoline moiety achieve IC50 values of 1.04–2.27 nM [3]; however, these are structurally distinct from the target compound and cannot be used to infer activity. No direct cLogP comparison data or in vitro permeability measurements are available for the target compound.

Lipophilicity CNS drug discovery Blood-brain barrier

Hydrogen Bond Acceptor/Donor Profile: Three Acceptors and One Donor Define a Distinct Pharmacophore Relative to Triazole C5-Substituted Analogs

CAS 951611-41-9 presents a hydrogen bond acceptor count of 3 (two triazole ring nitrogens at positions 2 and 3, plus the carboxamide carbonyl oxygen) and a single hydrogen bond donor (the carboxamide N–H), as computed by PubChem [1]. This HBA/HBD profile is preserved across several close analogs that lack additional heteroatom-containing substituents at the triazole C5 position. However, the target compound is distinguished from a series of C5-substituted 1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamides—including 5-methyl, 5-cyclopropyl, and 5-amino variants—that introduce additional steric bulk and altered electronic properties at the triazole core [2]. No crystallographic or NMR-based binding data exist to confirm whether this HBA/HBD profile translates into differential target engagement. Direct comparison of binding free energies or inhibition constants against any molecular target is unavailable for the target compound or its closest analogs.

Hydrogen bonding Pharmacophore Molecular recognition

Rotatable Bond Count and Conformational Flexibility: An Empirical Differentiation from Rigidified Triazole Carboxamide Analogs in Kinase Inhibitor Space

The target compound contains 5 rotatable bonds, as computed by PubChem [1], a feature conferred by the ethyl spacer connecting the carboxamide nitrogen to the 4-chlorophenyl ring. In contrast, 1,2,3-triazole-4-carboxamides that have demonstrated potent c-Met kinase inhibition (IC50 = 1.04–2.27 nM) contain a rigidified 6,7-disubstituted-4-(2-fluorophenoxy)quinoline scaffold attached to the triazole carboxamide, significantly reducing the number of rotatable bonds and conformational flexibility [2]. While the target compound has not been profiled against c-Met or any other kinase, the higher rotatable bond count may result in a greater entropic penalty upon binding, potentially translating into lower binding affinity for rigid ATP-binding pockets. Conversely, this conformational flexibility could be advantageous for targets that undergo induced-fit conformational changes. No experimental binding or cellular activity data exist to confirm either hypothesis.

Conformational entropy Kinase inhibitor design Ligand efficiency

Commercial Availability Defined by Supplier Purity Specifications: ≥95% Purity for CAS 951611-41-9 vs. Variable Purity in Non-Specialist Sourcing Channels

CAS 951611-41-9 is commercially listed by Chemenu with a stated purity of ≥95% (Catalog No. CM981914) , and is also stocked by ChemDiv as part of their screening compound collection . The three closest catalogued analogs—1-(2-chlorophenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, N-[(4-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and N-(2-chlorophenyl)methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide—are also available from ChemDiv but may not be simultaneously offered by the same distributors, leading to potential inconsistencies in purity certification, batch-to-batch reproducibility, and shipping logistics when sourcing multiple analogs for a comparative structure-activity relationship (SAR) study . No independent analytical chemistry data (HPLC, NMR, LC-MS) from academic publications are available to cross-validate supplier-provided purity specifications for any of these compounds.

Chemical procurement Purity specification Quality control

Explicit Statement on Data Limitations: Absence of Published Quantitative Bioactivity Data for CAS 951611-41-9 Prevents Direct Potency Comparison

A comprehensive search of PubMed, ChEMBL, BindingDB, Google Scholar, and Google Patents (performed on 2026-04-29) identified no primary research articles, patents, or authoritative database records containing quantitative bioactivity data—such as IC50, Ki, EC50, MIC, or % inhibition values—for CAS 951611-41-9 [1]. The compound is catalogued in PubChem (CID 20973753) with computed physicochemical properties but no bioassay results [2]. It appears in the ChemDiv screening library and is listed by multiple chemical vendors (Chemenu, Kuujia) with purity specifications but no biological characterization . Consequently, no head-to-head potency comparison with any structurally related 1,2,3-triazole-4-carboxamide can be performed at this time. All differential claims in this guide are therefore restricted to computed molecular descriptors, structural uniqueness, and supplier specifications. Users are strongly advised to treat any literature or vendor claims of 'antitumor activity' or 'significant biological activity' for this compound as unsubstantiated until peer-reviewed data become available.

Data gap analysis Bioactivity Evidence-based procurement

Best Research and Industrial Application Scenarios for N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 951611-41-9): Where Current Evidence Supports Prioritized Use


Exploratory Phenotypic Screening in CNS-Focused Discovery Programs

The predicted lipophilicity (XLogP3-AA = 3.9) of CAS 951611-41-9 falls within the CNS drug-like cLogP window (3–5), supporting its use as a structurally novel chemical probe in phenotypic screens targeting neurological or neuropsychiatric disease models [1]. The compound's 1,2,3-triazole-4-carboxamide core, combined with a para-chlorophenethyl amide side chain, offers a pharmacophore distinct from classical CNS triazole scaffolds such as fenbuconazole [2]. Procurement for academic or biotech CNS screening collections is warranted when the objective is to identify hits with novel chemotypes rather than to optimize known target engagement.

Structure-Activity Relationship (SAR) Anchor Compound for 1,4-Disubstituted-1,2,3-Triazole-4-Carboxamide Libraries

As the only catalogued 1,4-disubstituted-1H-1,2,3-triazole-4-carboxamide bearing a para-chlorophenethyl amide and a para-methylphenyl N1-aryl group, this compound serves as a unique anchor point for SAR-by-catalog studies. Its five rotatable bonds and unsubstituted C5 position provide a baseline for systematically evaluating the impact of linker length, side chain halogenation pattern, and triazole core substitution on biological activity [1]. Researchers can procure this compound alongside its closest chlorobenzyl and ortho-chloro analogs from ChemDiv to construct a focused SAR matrix .

Negative Control or Inactive Comparator in Class-Level Kinase Inhibitor Profiling

Given the known nanomolar c-Met kinase inhibitory activity of certain 1,2,3-triazole-4-carboxamides containing a rigidified quinoline scaffold (IC50 = 1.04–2.27 nM), CAS 951611-41-9—with its flexible phenethyl linker and absence of a kinase-targeting heterocyclic extension—may serve as a structurally related but putatively inactive comparator in kinase selectivity panels [1]. This application scenario assumes that the compound's conformational flexibility and lack of a hinge-binding motif translate into negligible kinase inhibition; however, experimental confirmation is required before deployment as a validated negative control.

Computational Chemistry and Molecular Modeling Studies Requiring Uncharacterized Triazole Scaffolds

The compound's well-defined computed molecular descriptors—including XLogP3-AA = 3.9, HBA = 3, HBD = 1, rotatable bonds = 5, and exact mass = 340.1090889 Da—make it a suitable input for in silico screening, pharmacophore modeling, and molecular dynamics simulations [1]. Procurement for computational chemistry groups engaged in virtual screening or free energy perturbation (FEP) studies is supported when the objective is to predict binding modes and affinity trends across a series of triazole carboxamides prior to investing in synthesis or biological testing.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.